Methanone, [4-[2-[2-amino-4-(methylamino)pyrido[2,3-d]pyrimidin-7-yl]-3-(trifluoromethyl)phenyl]-1-piperazinyl]-2-furanyl-
Description
Methanone, [4-[2-[2-amino-4-(methylamino)pyrido[2,3-d]pyrimidin-7-yl]-3-(trifluoromethyl)phenyl]-1-piperazinyl]-2-furanyl- is a structurally complex molecule featuring:
- A pyrido[2,3-d]pyrimidine core, a bicyclic heteroaromatic system known for its role in kinase inhibition and antimicrobial activity.
- A 3-(trifluoromethyl)phenyl group, contributing to metabolic stability and lipophilicity.
- A piperazinyl moiety, improving solubility and bioavailability.
- A 2-furanyl group, enabling π-π stacking interactions.
Properties
Molecular Formula |
C24H22F3N7O2 |
|---|---|
Molecular Weight |
497.5 g/mol |
IUPAC Name |
[4-[2-[2-amino-4-(methylamino)pyrido[2,3-d]pyrimidin-7-yl]-3-(trifluoromethyl)phenyl]piperazin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C24H22F3N7O2/c1-29-20-14-7-8-16(30-21(14)32-23(28)31-20)19-15(24(25,26)27)4-2-5-17(19)33-9-11-34(12-10-33)22(35)18-6-3-13-36-18/h2-8,13H,9-12H2,1H3,(H3,28,29,30,31,32) |
InChI Key |
FOZNRRKUHWHZMS-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=NC2=C1C=CC(=N2)C3=C(C=CC=C3N4CCN(CC4)C(=O)C5=CC=CO5)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [4-[2-[2-amino-4-(methylamino)pyrido[2,3-d]pyrimidin-7-yl]-3-(trifluoromethyl)phenyl]-1-piperazinyl]-2-furanyl- typically involves multi-step organic synthesis. The process may include:
Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the trifluoromethyl group: This step often requires the use of trifluoromethylating agents under specific conditions.
Attachment of the piperazine ring: This can be done through nucleophilic substitution reactions.
Final coupling with the furan ring: This step may involve palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors and other advanced techniques to ensure scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Methanone, [4-[2-[2-amino-4-(methylamino)pyrido[2,3-d]pyrimidin-7-yl]-3-(trifluoromethyl)phenyl]-1-piperazinyl]-2-furanyl- can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential use as a pharmaceutical agent due to its unique structure.
Industry: Applications in materials science for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methanone, [4-[2-[2-amino-4-(methylamino)pyrido[2,3-d]pyrimidin-7-yl]-3-(trifluoromethyl)phenyl]-1-piperazinyl]-2-furanyl- involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors to modulate their activity.
Pathways: Interference with cellular pathways to exert its effects.
Comparison with Similar Compounds
Research Implications
The target compound’s 2-amino-4-(methylamino)pyrido[2,3-d]pyrimidine core combined with trifluoromethylphenyl and piperazinyl groups may offer a balance of:
- Selectivity: Amino groups enhance target binding specificity.
- Solubility : Piperazine improves pharmacokinetics.
- Stability : Trifluoromethylphenyl resists oxidative metabolism.
In contrast, bulkier substituents (e.g., morpholine in AZD8055) or halogenated aryl groups (e.g., dichlorophenyl in PD-161570) prioritize kinase selectivity or metabolic resistance but may compromise bioavailability .
Biological Activity
Methanone, specifically the compound known as [4-[2-[2-amino-4-(methylamino)pyrido[2,3-d]pyrimidin-7-yl]-3-(trifluoromethyl)phenyl]-1-piperazinyl]-2-furanyl-, is a nitrogen-based heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and implications in medicinal chemistry, particularly in the context of cancer treatment and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of the compound is with a complex structure that includes pyrido and pyrimidine rings, which are known for their biological significance. The presence of trifluoromethyl and piperazine moieties enhances its pharmacological profile.
Anticancer Activity
One of the most significant aspects of this compound is its potential as an anticancer agent. According to a patent publication (WO2013134252A1), derivatives of pyrido[2,3-d]pyrimidine have been identified as effective inhibitors of RAF kinases, which play a crucial role in cell signaling pathways associated with cancer proliferation. The compound shows promise particularly against acute myelogenous leukemia (AML) and chronic myelogenous leukemia (CML) .
Table 1: Summary of Anticancer Activity
| Compound | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Methanone | AML | RAF kinase inhibition | |
| Methanone | CML | RAF kinase inhibition |
Antimicrobial Activity
Research has indicated that compounds containing pyrimidine structures exhibit notable antibacterial properties. A study published in MDPI highlighted that various derivatives showed significant activity against both Gram-positive and Gram-negative bacteria. For instance, the synthesized compounds demonstrated IC50 values against E. coli and S. aureus, indicating their potential as effective antimicrobial agents .
Table 2: Antimicrobial Activity Data
The biological activity of Methanone can be attributed to its structural components:
- Pyrido and Pyrimidine Rings : These structures are known to interact with various biological targets, including enzymes involved in DNA synthesis and repair.
- Trifluoromethyl Group : This substituent is recognized for enhancing lipophilicity and bioavailability, potentially leading to improved interaction with cellular targets.
- Piperazine Moiety : This component often contributes to the binding affinity with biological receptors or enzymes.
Case Studies
Several studies have explored the therapeutic potential of similar compounds:
- Inhibition of RAF Kinases : A series of pyrido[2,3-d]pyrimidine derivatives were tested for their ability to inhibit RAF kinases in vitro, demonstrating significant anti-proliferative effects on cancer cell lines .
- Antibacterial Efficacy : Compounds with modifications on the pyrimidine ring showed varying degrees of antibacterial activity against clinical strains of bacteria, suggesting that structural optimization could enhance efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
